molecular formula C23H40N6O3Si2 B13094934 Adenosine, 3'-cyano-3'-deoxy-2',5'-bis-O-((1,1-dimethylethyl)dimethylsilyl)- CAS No. 121055-69-4

Adenosine, 3'-cyano-3'-deoxy-2',5'-bis-O-((1,1-dimethylethyl)dimethylsilyl)-

Cat. No.: B13094934
CAS No.: 121055-69-4
M. Wt: 504.8 g/mol
InChI Key: FCYKAECAKOIHFF-BZSOYRFXSA-N
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Description

Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- is a modified nucleoside derivative. This compound is characterized by the presence of cyano and deoxy groups at the 3’ position, and bis-O-((1,1-dimethylethyl)dimethylsilyl) groups at the 2’ and 5’ positions. These modifications make it a valuable compound in various scientific research fields, particularly in the synthesis of nucleic acid analogs and other biochemical applications .

Preparation Methods

The synthesis of Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- typically involves multiple steps. The starting material is usually adenosine, which undergoes selective protection and deprotection reactions to introduce the desired functional groups. The cyano group is introduced at the 3’ position through a nucleophilic substitution reaction, while the bis-O-((1,1-dimethylethyl)dimethylsilyl) groups are introduced via silylation reactions using reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) under basic conditions .

Chemical Reactions Analysis

Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- has several scientific research applications:

    Chemistry: It is used in the synthesis of nucleic acid analogs and other modified nucleosides, which are important for studying the structure and function of nucleic acids.

    Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and nucleic acid-protein interactions.

    Medicine: Modified nucleosides like this one are explored for their potential therapeutic applications, including antiviral and anticancer activities.

    Industry: It is used in the development of diagnostic tools and as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The cyano group at the 3’ position can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity. The silyl protecting groups help in stabilizing the molecule and preventing unwanted side reactions during synthesis .

Comparison with Similar Compounds

Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- can be compared with other similar compounds, such as:

Properties

CAS No.

121055-69-4

Molecular Formula

C23H40N6O3Si2

Molecular Weight

504.8 g/mol

IUPAC Name

(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolane-3-carbonitrile

InChI

InChI=1S/C23H40N6O3Si2/c1-22(2,3)33(7,8)30-12-16-15(11-24)18(32-34(9,10)23(4,5)6)21(31-16)29-14-28-17-19(25)26-13-27-20(17)29/h13-16,18,21H,12H2,1-10H3,(H2,25,26,27)/t15-,16-,18-,21-/m1/s1

InChI Key

FCYKAECAKOIHFF-BZSOYRFXSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O[Si](C)(C)C(C)(C)C)C#N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O[Si](C)(C)C(C)(C)C)C#N

Origin of Product

United States

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